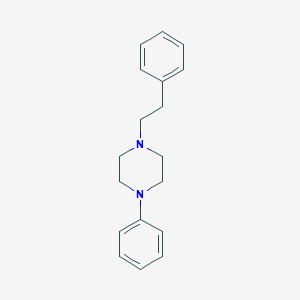
Piperazine, 1-phenethyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-phenethyl-4-phenyl-, also known as Piperazine, 1-phenethyl-4-phenyl-, is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-phenethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-phenethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Properties
Piperazine, 1-phenethyl-4-phenyl- has been investigated for its potential as an analgesic agent. Research indicates that compounds with similar structures can exhibit potent opioid-like effects. For instance:
- Fentanyl Derivatives : The incorporation of a 4-phenyl group into piperidine derivatives has led to the development of novel analgesics with enhanced potency compared to traditional opioids. Studies show that these compounds can be significantly more potent than morphine, with some derivatives being up to 10,000 times more effective than morphine in pain models .
Potential Therapeutic Uses
- Chronic Pain Management : Due to its potent analgesic properties, PEPAP could be explored for managing chronic pain conditions.
- Anesthesia : Given its opioid-like effects, it may also find applications in anesthesia protocols.
- Neuropathic Pain : Research into piperazine derivatives suggests potential efficacy in treating neuropathic pain syndromes.
Case Studies and Research Findings
Several studies have documented the efficacy of piperazine derivatives in pain management:
- A study published in PubMed Central highlighted the synthesis of various piperidine analogs, including those derived from piperazine structures, which demonstrated significant analgesic activity in animal models .
- Another research article discussed the modification of piperidine rings to enhance binding affinity to opioid receptors, indicating that similar modifications could be applied to PEPAP to optimize its therapeutic profile .
Data Table: Comparison of Piperazine Derivatives
| Compound Name | Structure Type | Analgesic Potency (ED50) | Notes |
|---|---|---|---|
| Fentanyl | Piperidine | 0.3 mg/kg | Highly potent opioid analgesic |
| PEPAP | Piperazine | TBD | Investigated for potential opioid activity |
| Norfentanyl | Piperidine | 2 mg/kg | Less potent than fentanyl |
| Other Piperazine Derivatives | Various | Varies | Potential applications in pain management |
Análisis De Reacciones Químicas
Acylation Reactions
1-Phenethyl-4-phenylpiperazine undergoes acylation at the piperazine nitrogen to form amide derivatives. In the synthesis of fentanyl analogs, propionylation of 1-benzyl-4-anilinopiperidine using propionic anhydride produces 1-benzyl-4-N-propionoylanilinopiperidine, a precursor to norfentanyl .
Key Conditions
Alkylation and Reductive Amination
The phenethyl group is introduced via alkylation or reductive amination. For example:
-
Alkylation : Reaction with 2-phenylethyl chloride under basic conditions yields 1-phenethyl-4-phenylpiperazine derivatives.
-
Reductive Amination : Using phenylacetaldehyde and sodium borohydride facilitates N-phenethyl group addition .
Example Reaction
text1-Phenylpiperazine + Phenethyl chloride → 1-Phenethyl-4-phenylpiperazine (HCl salt)
Data Table : Alkylation of Piperazine Derivatives
| Substrate | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(2-Hydroxyethyl)piperazine | 2-Phenylethyl chloride | Ethanol | 9 | 28 |
| 4-Phenylpiperazine | Benzyl bromide | Toluene | 24 | 45 |
Hydrogenation and Catalytic Reduction
The piperidine ring is synthesized via hydrogenation of pyridine precursors. For instance:
-
N-Phenethyl-4-piperidone is hydrogenated with Raney Ni in ethanol (50–100°C) to yield 1-phenethyl-4-phenylaminopiperidine .
Optimized Parameters
-
Catalyst : Raney Ni (1–50 wt% relative to substrate)
-
Solvent : Ethanol
-
Temperature : 50–100°C
Substitution Reactions
Electrophilic aromatic substitution modifies the phenyl ring. Halogenation and nitration are common:
-
Fluorination : 4-Fluorophenyl derivatives enhance binding affinity in opioid receptor modulators .
-
Chlorination : Chlorine substituents improve metabolic stability .
Structure–Activity Relationship (SAR)
Polymerization
1,4-Bis(methacryloyl)piperazine derivatives polymerize via anionic initiation:
Thermal Properties
Biochemical Interactions
1-Phenethyl-4-phenylpiperazine derivatives form covalent bonds with enzymes like fatty acid amide hydrolase (FAAH):
-
Mechanism : Acyl piperazinyl fragment binds FAAH via slow hydrolysis .
-
Application : Analgesic effects in neuropathic pain models (ED₅₀ = 0.0048 mg/kg) .
Comparative Analysis of Derivatives
Propiedades
Número CAS |
1033-68-7 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
AMIUKHHHHJYBCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
1033-68-7 |
Sinónimos |
1-Phenethyl-4-phenylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















